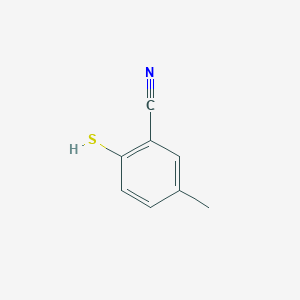

2-Mercapto-5-methylbenzonitrile

Description

Contextualization within Aromatic Nitriles and Thiophenols

2-Mercapto-5-methylbenzonitrile is classified as both an aromatic nitrile and a thiophenol.

Aromatic nitriles are a class of organic compounds characterized by a nitrile group (-C≡N) directly attached to an aromatic ring. numberanalytics.com The general structure is Ar-C≡N, where 'Ar' represents an aromatic system. numberanalytics.com These compounds are notable for their high boiling points, a consequence of their polarity and molecular weight. numberanalytics.comnumberanalytics.com They are generally soluble in organic solvents. numberanalytics.com The nitrile group is highly polar and electron-withdrawing, which influences the reactivity of the aromatic ring. numberanalytics.comfiveable.me Aromatic nitriles are important intermediates in the synthesis of a wide array of compounds, including pharmaceuticals, dyes, and agrochemicals. numberanalytics.com

Thiophenols , also known as mercaptobenzenes, are the sulfur analogues of phenols, where the hydroxyl (-OH) group is replaced by a sulfhydryl or mercapto (-SH) group. manavchem.com This substitution of a sulfur atom for an oxygen atom leads to distinct chemical properties. manavchem.com Thiols are generally more acidic than their alcohol and phenol (B47542) counterparts. manavchem.com The sulfur atom in thiophenols is more easily oxidized than the oxygen in phenols. manavchem.com Thiophenols are known for their strong, often disagreeable odors. manavchem.comlookchem.com

This compound's structure, with both a nitrile and a mercapto group on a benzene (B151609) ring, allows it to exhibit chemical behaviors characteristic of both these classes, providing a versatile platform for chemical transformations.

Significance of Mercapto and Nitrile Functionalities in Organic Synthesis

The presence of both mercapto and nitrile groups on the same molecule provides a rich and diverse reactivity profile.

The mercapto group (-SH) is the sulfur analog of a hydroxyl group and is also known as a sulfhydryl group. fiveable.me It is a key functional group in organic chemistry and biochemistry. sigmaaldrich.combritannica.com Thiols are known to be effective nucleophiles and reducing agents. sigmaaldrich.comcymitquimica.com The mercapto group can be oxidized to form disulfides (-S-S-) or sulfonic acids. It can also participate in nucleophilic substitution reactions. The ability of thiols to form strong bonds with heavy metals is another important characteristic. britannica.com

The nitrile group (-C≡N) , or cyano group, is a versatile functional group in organic synthesis. numberanalytics.comnih.gov It consists of a carbon atom triple-bonded to a nitrogen atom. fiveable.me This group is highly polar and can participate in a variety of chemical reactions. numberanalytics.com Nitriles can be hydrolyzed to form amides and subsequently carboxylic acids, or reduced to form primary amines. numberanalytics.comebsco.com They can also undergo nucleophilic addition reactions and cycloadditions, making them valuable precursors for the synthesis of complex molecules and heterocycles. numberanalytics.comnih.gov

The combination of these two functional groups in this compound allows for a wide range of selective chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

Overview of Research Trajectories for the Compound

Research involving this compound and related structures has explored several avenues, primarily leveraging the unique reactivity of its functional groups. While specific research on this compound itself is not extensively documented in the provided search results, the applications of similarly structured compounds suggest its potential utility in several areas:

Synthesis of Heterocyclic Compounds: The reactivity of the nitrile and mercapto groups makes them ideal starting points for constructing various heterocyclic rings, which are core structures in many pharmaceutical and agrochemical compounds. For instance, benzonitriles are used to synthesize thiazole-containing compounds which may have applications as enzyme inhibitors. ontosight.ai

Development of Biologically Active Molecules: Mercapto and nitrile groups are present in various biologically active molecules. The mercapto group can interact with proteins, potentially leading to enzyme inhibition or antioxidant activity. Nitrile-containing compounds have been investigated for a range of biological activities, including anti-inflammatory and antimicrobial properties. ontosight.ai

Materials Science: The ability of thiols to bind to metal surfaces and the properties of aromatic nitriles make such compounds potentially useful in the development of new materials, such as molecularly imprinted polymers or as components in organic electronics. amaea.com For example, the nitrile products of some reactions show potential in creating organic fluorescent materials. mdpi.com

Catalysis: The mercapto group's ability to coordinate with metals suggests that this compound could serve as a ligand in the development of novel catalysts. Copper-thiolate clusters, for example, have been studied for their catalytic properties. researchgate.net

The following table provides a summary of the key properties of the functional groups present in this compound:

| Functional Group | Key Properties and Reactivity |

| Aromatic Nitrile | High boiling point, soluble in organic solvents, polar, electron-withdrawing. numberanalytics.comnumberanalytics.com Can be hydrolyzed to carboxylic acids or reduced to primary amines. numberanalytics.com |

| Thiophenol (Mercapto Group) | More acidic than phenols, easily oxidized, strong odor. manavchem.com Acts as a nucleophile and reducing agent. sigmaaldrich.comcymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-sulfanylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-6-2-3-8(10)7(4-6)5-9/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUBOJIEPGCLNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939970-67-9 | |

| Record name | 2-mercapto-5-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 Mercapto 5 Methylbenzonitrile

Reactivity of the Thiol Group (-SH)

The thiol group is a key center of reactivity in 2-Mercapto-5-methylbenzonitrile, primarily due to the nucleophilicity of the sulfur atom. Its reactivity can be modulated by reaction conditions, particularly pH.

The sulfur atom of the thiol group possesses lone pairs of electrons, making it an effective nucleophile. Under basic conditions, the thiol is deprotonated to form a thiolate anion (RS⁻), which is a significantly stronger nucleophile. This enhanced nucleophilicity allows it to participate in a variety of substitution and addition reactions.

One significant transformation is the desulfurization for nucleophilic substitution, a process that allows for the replacement of the thiol group with a range of nucleophiles. cas.cn This method can be used to synthesize various secondary and tertiary amines by employing free amines as nucleophiles. cas.cn Benzyl thiols are noted to be particularly reactive in these transformations. cas.cn The general reactivity of thiols in nucleophilic substitution is influenced by the electronic nature of the aromatic ring; electron-withdrawing groups can decrease the nucleophilicity of the thiol. cas.cn

Table 1: Examples of Nucleophilic Transformations of Thiols

| Reaction Type | Reagents | Product Type | Notes |

|---|---|---|---|

| S-Alkylation | Alkyl halides (R-X) | Thioether (R-S-R') | Classic nucleophilic substitution. |

| Michael Addition | α,β-Unsaturated carbonyls | Thioether adduct | Conjugate addition of the thiol. |

| Addition to Quinones | Benzoquinones | Hydroquinone thioether | Model reactions for biological processes. nih.gov |

| Desulfurization-Substitution | Ph₃P/ICH₂CH₂I, Nucleophile (e.g., R₂NH) | Amine, Carboxylate, etc. | Replaces the -SH group with the nucleophile. cas.cn |

Thiol-mediated reactions are processes where the thiol group actively participates in and facilitates a reaction sequence. These often involve cascade or "click" reactions, which are characterized by high efficiency and mild reaction conditions.

A notable example is the thiol-involved cascade reaction for the construction of 5,6-dihydro-4H-1,3-thiazine scaffolds. nih.gov This process involves the intermolecular nucleophilic addition of a thiol anion to an isothiocyanate, forming a dithiocarbamate (B8719985) intermediate. nih.gov This is followed by a rapid intramolecular nucleophilic substitution, leading to the final heterocyclic product. nih.gov Such cascade reactions highlight the dual role of the thiol group in initiating and completing a multi-step synthesis in a single pot. nih.gov

Reactivity of the Nitrile Group (-C≡N)

The nitrile group is characterized by a carbon-nitrogen triple bond. Similar to a carbonyl group, this bond is strongly polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic and Lewis basic. libretexts.orgopenstax.org This polarity makes the nitrile group susceptible to attack by a wide array of nucleophiles.

Nucleophilic addition to the nitrile carbon is a fundamental reaction pathway. The initial addition of a nucleophile breaks the pi bond and forms an sp²-hybridized imine anion intermediate. libretexts.orglibretexts.org This intermediate can then be protonated or undergo further reactions.

Hydrolysis: In the presence of aqueous acid or base, nitriles can be hydrolyzed. The reaction proceeds through an amide intermediate to ultimately yield a carboxylic acid. libretexts.orgchemistrysteps.com Base-catalyzed hydrolysis involves the direct addition of a hydroxide (B78521) ion to the electrophilic carbon. libretexts.org

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org The reaction involves two successive nucleophilic additions of a hydride ion (H⁻). openstax.orglibretexts.org

Reaction with Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) add to the nitrile group to form ketones after an aqueous workup. libretexts.orgchemistrysteps.com The reaction proceeds via an imine anion intermediate which, upon hydrolysis, converts to the ketone. libretexts.org

Table 2: Summary of Nucleophilic Additions to the Nitrile Group

| Reaction | Nucleophile | Reagents | Intermediate | Final Product |

|---|---|---|---|---|

| Hydrolysis | H₂O | H₃O⁺ or OH⁻/H₂O | Imidic acid / Amide | Carboxylic Acid |

| Reduction | H⁻ | 1. LiAlH₄ 2. H₂O | Imine anion | Primary Amine |

| Ketone Synthesis | R⁻ | 1. R'MgX or R'Li 2. H₃O⁺ | Imine anion | Ketone |

The nitrile group, in conjunction with a neighboring functional group, can participate in cyclization reactions to form heterocyclic systems. This is particularly relevant for this compound, where the ortho-disposed thiol and nitrile groups can react intramolecularly or with other reagents to form fused rings.

A specific and significant example is the "one-pot" synthesis of 3-amino-2-(3,4,5-trimethoxybenzoyl)benzo[b]thiophenes. nih.gov In this reaction, 5-methyl-2-mercaptobenzonitrile undergoes a cyclization reaction with 1-(3,4,5-trimethoxyphenyl)-2-bromo-ethanone in the presence of a base. nih.gov The reaction proceeds through the initial S-alkylation of the thiolate, followed by an intramolecular nucleophilic addition of the resulting carbanion to the nitrile group, leading to the formation of the benz[b]thiophene ring system. nih.gov

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of the three substituents: the nitrile (-C≡N), the thiol (-SH), and the methyl (-CH₃) groups. These effects are a combination of inductive and resonance contributions. libretexts.org

Nitrile Group (-C≡N): The nitrile group is a strong electron-withdrawing group (EWG) due to both the inductive effect of the electronegative nitrogen and the resonance effect, which withdraws pi-electron density from the ring. libretexts.orgstudy.com Consequently, it deactivates the aromatic ring towards EAS and acts as a meta-director. study.com

Methyl Group (-CH₃): The methyl group is an electron-releasing group (ERG) through an inductive effect (hyperconjugation). libretexts.orgstudy.com It activates the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene. It is an ortho, para-director. study.com

| -CH₃ | 5 | Donating | N/A (Hyperconjugation) | Activating | Ortho, Para |

Electrophilic and Nucleophilic Aromatic Substitutions

The reactivity of the benzene ring in this compound towards substitution reactions is dictated by the interplay of the three substituents: the mercapto (-SH), methyl (-CH₃), and nitrile (-CN) groups. These reactions are broadly classified as electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAᵣ).

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. masterorganicchemistry.commsu.edu The existing substituents on the ring influence both the rate of the reaction (reactivity) and the position of the incoming electrophile (orientation). libretexts.org Substituents are categorized as either activating (increasing the reaction rate) or deactivating (decreasing the rate), and as directors for the ortho, para, or meta positions. libretexts.org

The substituents on this compound have the following effects:

Mercapto (-SH) group: This group is an activating ortho-, para-director. Its activating nature stems from the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance, which stabilizes the carbocation intermediate formed during the reaction. uci.edu

Methyl (-CH₃) group: This is also an activating ortho-, para-director. It donates electron density primarily through an inductive effect and hyperconjugation, stabilizing the ortho and para intermediates. libretexts.org

Nitrile (-CN) group: This group is a strong deactivating meta-director. The carbon-nitrogen triple bond is highly polarized, withdrawing electron density from the ring through both inductive and resonance effects, which destabilizes the carbocation intermediate. uci.edumnstate.edu

Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Substituent | Position | Reactivity Effect | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|---|

| -CN | C1 | Strongly Deactivating | Meta | C3, C5 (C5 is blocked) |

| -SH | C2 | Activating | Ortho, Para | C4, C6 |

| -CH₃ | C5 | Activating | Ortho, Para | C3, C1 (C1 is blocked) |

Nucleophilic Aromatic Substitution (SNAᵣ)

Nucleophilic aromatic substitution involves a nucleophile attacking an electron-poor aromatic ring, displacing a leaving group. wikipedia.orgmasterorganicchemistry.com This type of reaction is generally unfavorable for benzene itself but is facilitated by the presence of strong electron-withdrawing groups. wikipedia.orglibretexts.org

The nitrile (-CN) group on this compound is a powerful electron-withdrawing group that can activate the ring for nucleophilic attack, particularly at the ortho and para positions relative to it. masterorganicchemistry.comlibretexts.org The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing group. wikipedia.orgnih.gov For a substitution to occur, a suitable leaving group, such as a halide, must be present on the ring. In the parent molecule, this compound, there is no inherent leaving group other than hydride (H⁻), which is extremely poor. Therefore, SNAᵣ reactions are not expected unless the molecule is further substituted with a good leaving group, for example, at the C4 or C6 position.

Influence of Methyl and Mercapto Substituents on Electronic Properties

The electronic properties of the aromatic ring in this compound are a direct result of the combined inductive and resonance effects of its substituents. These effects modulate the electron density distribution around the ring, which in turn governs its reactivity. libretexts.orgwikipedia.org

Inductive Effect: This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms.

The methyl group is weakly electron-donating (+I effect).

The mercapto group is electron-withdrawing (-I effect) due to sulfur's higher electronegativity compared to carbon.

The nitrile group is strongly electron-withdrawing (-I effect).

Resonance Effect (Mesomeric Effect): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.

The methyl group has no significant resonance effect, though it participates in hyperconjugation, which is an electron-donating phenomenon. libretexts.org

The mercapto group has a lone pair of electrons on the sulfur atom that can be delocalized into the ring, resulting in a strong electron-donating resonance effect (+R effect). This effect generally outweighs its inductive withdrawal.

The nitrile group has a π-system that can withdraw electron density from the aromatic ring, leading to a strong electron-withdrawing resonance effect (-R effect).

Redox Chemistry of this compound

The redox chemistry of this compound is dominated by the thiol (mercapto) functional group. Thiols are known to undergo oxidation-reduction reactions, most commonly involving the sulfur atom. libretexts.org

The principal redox reaction for thiols is their oxidation to disulfides. This involves the coupling of two thiol molecules with the formation of a sulfur-sulfur bond and the loss of two protons and two electrons. libretexts.org In the case of this compound, this would result in the formation of bis(2-cyano-4-methylphenyl) disulfide.

2 R-SH ⇌ R-S-S-R + 2 H⁺ + 2 e⁻

This thiol-disulfide interconversion is a reversible redox process. libretexts.orgnih.gov The disulfide can be reduced back to the thiol using various reducing agents. This reactivity is fundamental in many biological systems, where thiol-containing molecules like glutathione (B108866) participate in maintaining redox homeostasis. libretexts.orgresearchgate.net The reaction can be initiated by a variety of oxidizing agents, including mild ones like iodine or air (in the presence of a catalyst), as well as stronger oxidants.

Further oxidation of the mercapto group can occur with stronger oxidizing agents, such as hydrogen peroxide or potassium permanganate, to yield progressively more oxidized sulfur species, including sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). These oxidation states are generally not reversible.

Cross-Coupling Reactions and Catalytic Transformations

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, often catalyzed by transition metals like palladium. wikipedia.org For this compound to participate in such reactions, one of its functional groups must act as a coupling partner.

Aryl halides are common substrates in cross-coupling reactions. wikipedia.org While this compound is not a halide, it can be chemically modified to participate. For instance, the aromatic ring could be halogenated via electrophilic aromatic substitution to introduce a bromine or iodine atom, which can then serve as the electrophilic partner in reactions like the Suzuki-Miyaura, Heck, or Sonogashira couplings. dntb.gov.ua

The thiol group itself can also be involved in catalytic transformations. While less common than halides, thiols can undergo certain types of cross-coupling reactions. For example, they can be converted into aryl thioethers through coupling with alkyl or aryl halides. Palladium and copper catalysts are often employed for these C-S bond-forming reactions. More advanced methods may allow for the direct use of the C-S bond in cross-coupling, potentially by converting the thiol into a better leaving group in situ or through specific catalytic cycles that accommodate thiols. The development of catalysts for the cross-coupling of unactivated C-S bonds remains an active area of research.

Advanced Spectroscopic Elucidation of 2 Mercapto 5 Methylbenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous assignment of protons and carbons within a molecular structure. By analyzing chemical shifts, coupling constants, and through-space or through-bond correlations, a comprehensive picture of the molecule can be constructed.

Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is affected by neighboring atoms and functional groups. libretexts.orgoregonstate.edu

In the ¹H NMR spectrum of 2-Mercapto-5-methylbenzonitrile, the aromatic protons typically appear in the downfield region, generally between δ 7.0 and 8.0 ppm. libretexts.org The methyl protons (CH₃) are expected to resonate in the upfield region, typically around δ 2.3-2.5 ppm. The thiol proton (-SH) often presents as a broad singlet and its chemical shift can vary depending on concentration and solvent, but for similar compounds, it has been observed in the range of δ 1.5–2.5 ppm in DMSO-d₆. The exact chemical shifts and splitting patterns are crucial for confirming the substitution pattern on the benzene (B151609) ring. For instance, the protons on the aromatic ring will exhibit splitting patterns (e.g., doublets, triplets, or multiplets) due to coupling with adjacent protons, which helps in their precise assignment. oregonstate.edu

Table 1: Representative ¹H NMR Data for Benzonitrile (B105546) Derivatives

| Compound | Solvent | Aromatic Protons (ppm) | Methyl Protons (ppm) | Other Protons (ppm) |

| 2-Methylbenzonitrile | CDCl₃ | 7.56 (d, J = 8.0Hz, 1H), 7.47 (t, J = 8.0Hz, 1H), 7.31 (t, J = 8.0Hz, 1H), 7.21 (d, J = 8.0Hz, 1H) | 2.52 (s, 3H) | |

| 3-Methylbenzonitrile | CDCl₃ | 7.47 (t, J = 8.0Hz, 1H), 7.60 (d, J = 8.0Hz, 1H), 7.64 (d, J = 8.0Hz, 2H) | ||

| 4-Methylbenzonitrile | CDCl₃ | 7.51 (d, J = 8.0Hz, 2H), 7.23 (d, J = 8.0Hz, 2H) | 2.41 (s, 3H) | |

| N-(2-mercapto-3-methylbenzyl)acetamide | CDCl₃ | 7.24 – 7.14 (m, 2H), 7.09 – 7.05 (m, 1H) |

Note: Data is compiled from various sources for illustrative purposes. rsc.orgsemanticscholar.org Specific data for this compound may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are spread over a much wider range than proton shifts, making it easier to distinguish between different carbon environments. oregonstate.eduyoutube.com

For this compound, the nitrile carbon (C≡N) is expected to appear in the range of δ 110-120 ppm. oregonstate.eduyoutube.com The aromatic carbons will resonate in the region of δ 125-150 ppm. chemguide.co.uk The specific chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electron-withdrawing nitrile group will be deshielded and appear at a lower field, while the carbon attached to the electron-donating methyl group will be shielded and appear at a higher field. The carbon bearing the mercapto group will also have a characteristic chemical shift. The methyl carbon will appear in the upfield region, typically around δ 20-30 ppm. docbrown.info Quaternary carbons, those without any attached protons, often show weaker signals. oregonstate.eduyoutube.com

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in Benzonitrile Derivatives

| Functional Group | Chemical Shift (δ) Range (ppm) |

| Nitrile (C≡N) | 110 - 120 oregonstate.eduyoutube.com |

| Aromatic (C-Ar) | 125 - 170 oregonstate.edu |

| Methyl (CH₃) | ~20 docbrown.info |

| Carbonyl (C=O) | 160 - 220 chemguide.co.uk |

This table provides general ranges and specific values can vary based on the complete molecular structure.

Two-dimensional (2D) NMR techniques are powerful tools for elucidating complex molecular structures by revealing correlations between different nuclei. libretexts.orgorganicchemistrydata.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through 2-3 bonds). youtube.comsdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between the signals of adjacent aromatic protons, confirming their connectivity and aiding in the assignment of the substitution pattern. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). sdsu.eduyoutube.com An HSQC spectrum of this compound would show a cross-peak connecting the methyl proton signal to the methyl carbon signal, and cross-peaks for each aromatic proton and its corresponding aromatic carbon. This is invaluable for unambiguously assigning the carbon signals. researchgate.netyoutube.com

By combining the information from 1D and 2D NMR experiments, a detailed and accurate structural assignment of this compound and its derivatives can be achieved. semanticscholar.orgyoutube.com

The choice of solvent can significantly influence NMR chemical shifts. liverpool.ac.uk Aromatic solvents like benzene-d₆ or toluene-d₈ can induce so-called "aromatic solvent-induced shifts" (ASIS) due to anisotropic effects, where the chemical shifts of solute protons are altered based on their spatial relationship to the aromatic ring of the solvent. scispace.com Polar solvents can also affect chemical shifts through hydrogen bonding and other intermolecular interactions. utsouthwestern.edupitt.edu For instance, the chemical shift of the thiol proton in this compound is particularly susceptible to solvent effects due to its ability to participate in hydrogen bonding. organicchemistrydata.org Therefore, it is crucial to report the solvent used when presenting NMR data and to consider potential solvent effects when comparing spectra recorded in different solvents. sigmaaldrich.comox.ac.uk

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

Nitrile (C≡N) stretch: A sharp, strong absorption band is expected in the region of 2220-2260 cm⁻¹. The exact position can be influenced by the electronic effects of the other substituents on the benzene ring. rsc.org

Thiol (S-H) stretch: A weak to medium absorption band for the S-H stretching vibration typically appears around 2550-2600 cm⁻¹. This peak can sometimes be broad.

Aromatic C-H stretch: Absorption bands for the aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹.

Aromatic C=C stretch: The benzene ring itself will show characteristic C=C stretching vibrations in the region of 1450-1600 cm⁻¹.

C-H bends: Out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2220 - 2260 rsc.org |

| Thiol (S-H) | Stretch | 2550 - 2600 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-H | Bend (out-of-plane) | 680 - 900 |

This table provides general ranges, and the actual observed frequencies may vary slightly.

The FT-IR spectrum serves as a rapid and effective method for confirming the presence of the key functional groups in this compound and its derivatives.

Raman and Surface-Enhanced Raman Scattering (SERS) Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint for identification. For this compound, the Raman spectrum is characterized by vibrations of the nitrile group (C≡N), the sulfur-hydrogen bond (S-H), the carbon-sulfur bond (C-S), and the substituted benzene ring.

The C≡N stretching vibration is a prominent feature in the Raman spectra of nitriles and is typically observed around 2230 cm⁻¹. The exact position can be influenced by the electronic effects of the other substituents on the aromatic ring. Theoretical studies on related molecules like benzonitrile and its methoxy (B1213986) derivatives show this peak to be sharp and intense. researchgate.net The methyl group (-CH₃) and the mercapto group (-SH) attached to the ring will modulate the electron density, causing slight shifts in this frequency. Aromatic C-C stretching vibrations are expected in the 1400-1600 cm⁻¹ region, while C-H stretching from the aromatic ring and methyl group typically appear above 3000 cm⁻¹. The C-S stretching vibration is generally weaker and appears in the 600-800 cm⁻¹ range.

Surface-Enhanced Raman Scattering (SERS) significantly amplifies the Raman signal for molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. researchgate.netmsu.edu This enhancement allows for the detection of trace amounts of material and provides information about the molecule's orientation on the surface. For this compound, the thiol group (-SH) has a strong affinity for these metal surfaces, leading to chemisorption and a strong SERS effect.

Studies on related substituted benzonitriles, such as methoxybenzonitriles, indicate that the molecule likely adsorbs onto the silver surface through the lone pair electrons of the nitrogen atom in the nitrile group. koreascience.kr The orientation of the benzene ring relative to the surface can be inferred from the relative enhancement of different vibrational modes. koreascience.krnih.gov For this compound, adsorption is expected to occur primarily via the sulfur atom, which forms a stable bond with the metal. This interaction would likely cause the benzene ring to orient in a tilted or perpendicular fashion relative to the surface. The SERS spectrum would show significant enhancement of the C-S and adjacent ring vibrations. Theoretical modeling of SERS for benzonitrile suggests a ligand-to-metal charge transfer mechanism contributes to the enhancement. researchgate.netuchile.cl

Interactive Table 1: Expected Raman and SERS Vibrational Modes for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected SERS Shift (cm⁻¹) | Comments |

| Aromatic C-H Stretch | ~3050-3100 | Enhanced, possible shifts | Vibrations from the benzene ring hydrogens. |

| Methyl C-H Stretch | ~2920-2980 | Enhanced | Symmetric and asymmetric stretching of the -CH₃ group. |

| Nitrile (C≡N) Stretch | ~2220-2240 | Strongly enhanced | A characteristic and strong band for nitriles. researchgate.net |

| Aromatic Ring (C=C) Stretch | ~1580-1610, ~1450-1500 | Strongly enhanced | Multiple bands corresponding to the stretching of the benzene ring framework. |

| C-S Stretch | ~650-750 | Strongly enhanced | Indicates the presence of the mercapto group attached to the ring. |

| Ring Breathing/Deformation Modes | ~800-1200 | Enhanced and shifted | Collective vibrations of the benzene ring, sensitive to surface interaction and substitution pattern. |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern. uomustansiriyah.edu.iq For this compound (C₈H₇NS), the exact molecular weight is approximately 149.03 g/mol . In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M•+), which can then break apart into smaller, charged fragments.

The mass spectrum of this compound is expected to show a prominent molecular ion peak at an m/z of 149. The presence of a nitrogen atom means the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule. msu.edu The aromatic ring provides stability, often resulting in a relatively intense molecular ion peak.

The fragmentation of the molecular ion occurs at the weakest bonds and leads to the formation of stable ions. Key expected fragmentation pathways include:

Loss of a hydrogen radical (H•): This would result in a fragment at m/z 148 (M-1), likely from the cleavage of the S-H bond.

Loss of hydrogen cyanide (HCN): A common fragmentation for benzonitrile derivatives, leading to a fragment at m/z 122.

Loss of a mercapto radical (•SH): Cleavage of the C-S bond would yield a fragment corresponding to the toluonitrile cation at m/z 116.

Loss of a methyl radical (•CH₃): This would produce a fragment at m/z 134.

Analysis of these fragment ions allows for the reconstruction of the original molecular structure, confirming the presence and connectivity of the nitrile, methyl, and mercapto functional groups on the benzene ring. rsc.orglibretexts.org

Interactive Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Loss from Molecular Ion (M•+) | Comments |

| 149 | [C₈H₇NS]•+ | - | Molecular ion (Parent Peak). savemyexams.com |

| 148 | [C₈H₆NS]+ | H• | Loss of a hydrogen radical, likely from the thiol group. |

| 122 | [C₇H₆S]•+ | HCN | Loss of hydrogen cyanide, characteristic of benzonitriles. |

| 116 | [C₈H₆N]+ | •SH | Loss of the mercapto radical, forming a toluonitrile cation. |

| 91 | [C₇H₇]+ | •SCN | Formation of the stable tropylium (B1234903) ion. |

| 77 | [C₆H₅]+ | - | Phenyl cation, a common fragment in aromatic compounds. |

Other Advanced Spectroscopic Methodologies (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule when it absorbs ultraviolet or visible light. It is particularly useful for analyzing compounds with chromophores, such as the aromatic ring system in this compound. rsc.org The benzene ring and the nitrile group constitute the primary chromophore, which undergoes π → π* electronic transitions.

The UV-Vis spectrum of benzonitrile shows characteristic absorptions in the UV region. sphinxsai.com The presence of substituents on the benzene ring, known as auxochromes, can shift the absorption maxima (λmax) and alter their intensities. The methyl group (-CH₃) is a weak electron-donating group, while the mercapto group (-SH) is a stronger auxochrome due to its lone pairs of electrons that can conjugate with the aromatic π-system.

These auxochromes are expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transition bands compared to unsubstituted benzonitrile. Studies on related molecules like 2-mercaptobenzothiazole (B37678) show significant absorption around 320 nm. researchgate.net Similarly, substituted benzonitriles exhibit strong UV absorption peaks that are used for their characterization. Therefore, this compound is predicted to have characteristic absorption bands in the UVA range (315-400 nm) and possibly the UVB range (280-315 nm). The exact λmax would be influenced by the solvent used for the analysis.

Interactive Table 3: Expected UV-Vis Absorption Data for this compound

| Compound | Expected λmax Range (nm) | Electronic Transition | Comments |

| Benzene (for comparison) | ~254 | π → π* (B-band) | The fundamental aromatic chromophore. |

| Benzonitrile (for comparison) | ~224, ~271 | π → π | The nitrile group modifies the benzene spectrum. sphinxsai.com |

| This compound | ~280-330 | π → π | The -SH and -CH₃ groups act as auxochromes, causing a red shift to longer wavelengths. |

| This compound | ~230-250 | π → π* | A higher energy transition, also shifted by the substituents. |

Theoretical and Computational Chemistry Studies of 2 Mercapto 5 Methylbenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular structure and properties of 2-Mercapto-5-methylbenzonitrile. These methods, grounded in the principles of quantum mechanics, offer insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method valued for its balance of accuracy and computational cost. google.com It is particularly effective for determining the optimized geometry and vibrational frequencies of molecules.

For this compound, geometry optimization using DFT, for instance with the B3LYP functional and a basis set like 6-311++G(d,p), would calculate the most stable arrangement of its atoms in three-dimensional space. nih.gov This process minimizes the total energy of the molecule, providing precise bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the molecule's ground state conformation.

Once the geometry is optimized, the same DFT method can be used to calculate the harmonic vibrational frequencies. researchgate.net These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. sigmaaldrich.cn For this compound, characteristic frequencies would include the C≡N stretching of the nitrile group (typically around 2230 cm⁻¹), the S-H stretching of the mercapto group, and various vibrations associated with the benzene (B151609) ring and the methyl group. Comparing these theoretical frequencies with experimental spectra helps in the definitive assignment of vibrational modes. nih.gov

Ab Initio Methods for Electronic Structure

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. researchgate.net Methods like Hartree-Fock (HF) provide a foundational understanding of the electronic structure. researchgate.net

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical behavior. Various descriptors derived from computational calculations quantify aspects of reactivity.

Frontier Molecular Orbitals (HOMO-LUMO) Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. irjweb.comnist.gov

Chemical Potential, Hardness, and Electrophilicity Index

Global reactivity descriptors, such as chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), are derived from the energies of the HOMO and LUMO. researchgate.net

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net

Chemical Hardness (η) : Hardness is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. researchgate.net A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small one. ijarset.com

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / 2η. researchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These indices provide a quantitative framework for comparing the reactivity of this compound with other related compounds.

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Indicates resistance to charge transfer. researchgate.net |

| Electrophilicity Index (ω) | μ² / 2η | Quantifies the energy lowering of a system when it accepts electrons. ijarset.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum.

For this compound, the MEP map would typically show:

Red regions : Indicating negative electrostatic potential, these areas are rich in electrons and are susceptible to electrophilic attack. These would likely be concentrated around the nitrogen atom of the nitrile group and the sulfur atom of the mercapto group.

Blue regions : Indicating positive electrostatic potential, these areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the mercapto group would be a likely site of positive potential.

Green regions : Representing neutral or near-zero potential.

This visual representation provides intuitive insights into where the molecule is most likely to interact with other chemical species. researchgate.net

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is a powerful tool for investigating the potential reaction pathways of this compound. By mapping the potential energy surface for a given reaction, researchers can identify intermediates, transition states, and determine activation energies, which provides a quantitative understanding of reaction kinetics and feasibility. sumitomo-chem.co.jpcardiff.ac.uk

The reactions of this compound are dictated by its three key structural features: the mercapto (-SH) group, the nitrile (-CN) group, and the substituted aromatic ring. Theoretical studies on analogous compounds provide a framework for predicting its reactivity.

Key Reaction Types and Mechanistic Insights:

Oxidation of the Mercapto Group: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides or sulfonic acids. Computational models, particularly those studying related mercapto-substituted benzonitriles, suggest that oxidation can proceed through a sequential proton-coupled electron transfer (PCET) mechanism, forming sulfenic acid intermediates.

Reactions of the Nitrile Group: The nitrile group can undergo reduction to form a primary amine or participate in cycloaddition reactions. mdpi.com DFT studies on the cycloaddition of benzonitrile (B105546) N-oxide, for example, have been used to determine the regiochemistry of the reaction by analyzing the transition state structures and activation barriers. mdpi.com Similarly, the mechanism for the nickel-catalyzed metathesis between aryl nitriles and aryl thioethers has been explored computationally, highlighting the need for a catalyst to be competent for reversible oxidative additions.

Aromatic Ring Reactions: The benzene ring can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions. For related compounds like 2-fluoro-5-mercaptobenzonitrile, computational analysis has shown that the electronegativity of substituents polarizes the aromatic ring, making it susceptible to nucleophilic attack (SNAr mechanism). DFT calculations can model the transition states for these substitutions, revealing the influence of the methyl and mercapto groups on the regioselectivity of the reaction.

Transition state analysis is central to mechanism modeling. Using methods like DFT (e.g., with functionals like B3LYP or M06-2X), stationary points on the potential energy surface, including local minima (reactants, intermediates, products) and first-order saddle points (transition states), can be located and characterized. utrgv.edumdpi.com For instance, DFT calculations on intramolecular cyclization reactions of similar thiol-containing compounds have identified six-membered transition states. The calculated activation energy (the energy difference between the transition state and the reactants) is a critical parameter for predicting the reaction rate.

Table 1: Plausible Reactions of this compound and Computational Modeling Approaches

| Reaction Type | Plausible Products | Computational Method | Key Insights from Modeling |

| Thiol Oxidation | Disulfide, Sulfonic Acid | DFT (e.g., B3LYP) | Mechanism (e.g., PCET), Reaction Barriers. |

| Nitrile Reduction | Primary Amine | DFT | Hydride Transfer Mechanism, Activation Energy. |

| [3+2] Cycloaddition | Isoxazole Derivatives | DFT (e.g., M062X) | Regioselectivity, Transition State Geometries, Influence of Substituents. mdpi.com |

| Nucleophilic Aromatic Substitution | Substituted Benzonitriles | DFT | SNAr Mechanism, Activation Barriers, Role of Solvent. |

Spectroscopic Data Prediction and Validation

Computational chemistry provides highly accurate predictions of various spectroscopic data, including NMR chemical shifts and vibrational (FTIR and Raman) frequencies. These predictions are invaluable for validating experimental findings, assigning complex spectra, and understanding the relationships between molecular structure and spectral features. rsc.orgnih.gov

Vibrational Spectra (FTIR/Raman):

Density Functional Theory (DFT) calculations are routinely used to predict the vibrational spectra of organic molecules. nih.gov By calculating the harmonic vibrational frequencies at a specific level of theory (e.g., B3LYP/6-311++G(d,p)), a theoretical spectrum can be generated. nih.gov This theoretical spectrum is then compared with the experimental FTIR and Raman spectra. A close agreement between the calculated and observed frequencies allows for a confident assignment of the vibrational modes to specific molecular motions (e.g., stretching, bending). For this compound, characteristic frequencies for the C≡N, S-H, and C-S stretching modes, as well as aromatic C-H and C=C vibrations, can be precisely predicted. The vibrational Stark effect (VSE) of the nitrile group, which describes the change in its stretching frequency in response to an external electric field, can also be studied computationally to probe the molecule's electronic environment. mdpi.com

Table 2: Predicted Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Nitrile (-C≡N) | Stretching | 2240 - 2220 |

| Thiol (S-H) | Stretching | 2600 - 2550 |

| Aromatic Ring (C=C) | Stretching | 1600 - 1450 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| C-S Bond | Stretching | 800 - 600 |

Note: These are typical frequency ranges. DFT calculations provide more precise, molecule-specific values.

NMR Spectra (¹H and ¹³C):

The prediction of NMR chemical shifts using DFT has become a standard method for structural elucidation. d-nb.infomdpi.com The process involves optimizing the molecule's geometry and then calculating the NMR shielding tensors, often using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com The accuracy of these predictions depends heavily on the chosen DFT functional, basis set, and the inclusion of solvent effects (e.g., using the Polarizable Continuum Model, PCM). mdpi.com

For validation, the predicted chemical shifts for a known, related compound are compared against its experimental spectrum. High correlation validates the computational methodology, which can then be applied with confidence to the target molecule. For example, the well-documented ¹H and ¹³C NMR data for 4-methylbenzonitrile can be used to benchmark a DFT approach (e.g., WP04 functional for ¹H, ωB97X-D for ¹³C) before applying it to predict the spectrum of this compound. mdpi.comrsc.org This process helps in assigning the signals for the aromatic protons and carbons in the target compound, which are influenced by the combined electronic effects of the methyl, mercapto, and nitrile substituents.

Table 3: Illustrative Validation of ¹H NMR Chemical Shift Prediction for 4-Methylbenzonitrile

| Proton | Experimental δ (ppm) rsc.org | Predicted δ (ppm) (Example DFT Method) |

| CH₃ | 2.42 | 2.40 |

| H-2, H-6 | 7.52 | 7.55 |

| H-3, H-5 | 7.27 | 7.30 |

Note: Predicted values are illustrative and depend on the specific level of theory (functional, basis set, solvent model) used. The strong correlation validates the model for application to isomers like this compound.

Applications of 2 Mercapto 5 Methylbenzonitrile in Advanced Organic Synthesis

As a Core Building Block for Complex Molecular Architectures

The distinct reactivity of the thiol and nitrile groups, combined with the electronic influence of the methyl group, makes 2-mercapto-5-methylbenzonitrile a valuable starting material in organic synthesis. cymitquimica.com Chemists utilize this compound as a foundational scaffold to introduce sulfur and nitrogen-containing functionalities into larger, more intricate molecules. The thiol group readily participates in nucleophilic substitution and addition reactions, while the nitrile group can be hydrolyzed, reduced, or engaged in cycloaddition reactions to generate a variety of heterocyclic systems. This dual functionality allows for a stepwise and controlled elaboration of molecular complexity, making it a key component in the synthesis of pharmaceuticals, agrochemicals, and materials with specific properties. cymitquimica.com

Intermediacy in the Synthesis of Benzo[b]thiophene Derivatives

A significant application of this compound is its role as a crucial intermediate in the synthesis of substituted benzo[b]thiophenes. nih.gov These sulfur-containing heterocyclic compounds are of considerable interest due to their presence in many biologically active molecules and functional materials. nih.govrsc.org In a typical synthetic route, this compound can be reacted with α-haloketones or other suitable electrophiles. The initial step often involves the S-alkylation of the thiol group, followed by an intramolecular cyclization reaction where the nitrile group or a derivative thereof participates in the ring closure to form the thiophene (B33073) ring fused to the benzene (B151609) core.

For instance, the synthesis of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives, which have shown potential as antiproliferative agents, utilizes 5-methyl-2-mercaptobenzonitrile as a key precursor. nih.gov The synthesis begins with the S-debenzylation of 2-(benzylthio)-5-methylbenzonitrile to yield the reactive thiol, which then undergoes condensation and cyclization to form the desired benzo[b]thiophene skeleton. nih.gov This methodology highlights the importance of the mercaptobenzonitrile scaffold in accessing medicinally relevant compound classes. nih.gov

Table 1: Synthesis of Benzo[b]thiophene Precursor

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| 4-methyl-2-nitrobenzonitrile (B1266437) | Benzylmercaptan, KOH | 2-(benzylthio)-5-methylbenzonitrile | 72% |

| 2-(benzylthio)-5-methylbenzonitrile | Aluminium chloride | This compound | - |

Data sourced from a study on the synthesis of antiproliferative benzo[b]thiophene derivatives. nih.gov

Role in the Construction of Functional Materials and Specialized Chemical Intermediates

The unique electronic and structural features of this compound make it a valuable component in the design of functional organic materials. The presence of the sulfur atom allows for coordination with metal surfaces or incorporation into sulfur-rich polymers, which can have interesting electronic and optical properties. For example, benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, which can be synthesized from precursors related to 2-mercaptobenzonitriles, are explored as organic semiconductors for applications in organic field-effect transistors (OFETs). mdpi.com

Furthermore, the reactivity of the thiol and nitrile groups allows for the transformation of this compound into a wide array of specialized chemical intermediates. The thiol group can be oxidized to form disulfides or sulfonic acids, while the nitrile group can be reduced to a primary amine, providing a handle for further functionalization. These transformations open pathways to various derivatives used in the synthesis of dyes, photographic chemicals, and other specialty chemicals.

Incorporation into Macrocyclic Compounds

Macrocyclic compounds, large ring-shaped molecules, represent an important class of compounds with applications ranging from therapeutics to host-guest chemistry. nih.govmdpi.com The bifunctional nature of molecules like this compound makes them potential building blocks for the synthesis of novel macrocycles. The thiol and a functional group derived from the nitrile can serve as two connection points for cyclization reactions.

While direct incorporation of this compound into macrocycles is a specialized area of research, the principles of macrocyclization often rely on the use of rigid or semi-rigid building blocks to control the conformation of the final structure. The aromatic core of this compound provides this rigidity. Synthetic strategies could involve the reaction of the thiol group with a suitable linker, followed by a ring-closing reaction involving the nitrile group, or a derivative thereof, to form the macrocyclic architecture. The resulting macrocycles could possess unique host-guest properties or biological activities.

Strategies for Divergent Synthesis from the this compound Scaffold

Divergent synthesis is a powerful strategy in modern organic chemistry that allows for the creation of a wide variety of structurally distinct molecules from a common starting material. researchgate.netbeilstein-journals.org The this compound scaffold is well-suited for such approaches due to the orthogonal reactivity of its functional groups. By carefully selecting reaction conditions, reagents, and catalysts, chemists can selectively manipulate the thiol or the nitrile group, leading to different product outcomes.

For example, a divergent approach could start with the selective protection of the thiol group, allowing for a series of transformations on the nitrile group. Alternatively, the thiol group could be reacted first, and subsequent modifications could be carried out on the nitrile. The choice of metal catalysts, ligands, solvents, and temperature can all play a crucial role in directing the reaction down a specific pathway. beilstein-journals.org This strategy enables the efficient generation of libraries of related but structurally diverse compounds, which is highly valuable for drug discovery and materials science research. researchgate.netbeilstein-journals.org

Table 2: Potential Divergent Reactions from the this compound Scaffold

| Functional Group | Reaction Type | Potential Product Class |

|---|---|---|

| Thiol (-SH) | Alkylation | Thioethers |

| Thiol (-SH) | Oxidation | Disulfides, Sulfonic Acids |

| Thiol (-SH) | Michael Addition | β-Thio-ketones/esters |

| Nitrile (-CN) | Reduction | Primary Amines |

| Nitrile (-CN) | Hydrolysis | Carboxylic Acids |

| Nitrile (-CN) | [2+3] Cycloaddition | Tetrazoles |

Emerging Research Frontiers and Methodological Innovations

Green Chemistry Principles in Synthesis of Mercaptobenzonitriles

Green chemistry represents a fundamental shift in chemical manufacturing, prioritizing sustainability and the reduction of environmental impact. sigmaaldrich.comjddtonline.info The synthesis of mercaptobenzonitriles is increasingly being re-evaluated through the lens of these principles, which advocate for the prevention of waste, maximization of atom economy, use of safer chemicals and solvents, and energy efficiency. sigmaaldrich.comacs.org

Modern synthetic strategies are moving away from hazardous reagents and solvents towards more benign alternatives. chemmethod.com For instance, the development of one-pot synthesis procedures minimizes waste by reducing the number of intermediate purification steps. nih.govchemijournal.com The use of aqueous media or green solvents like ethanol/water mixtures, coupled with energy-efficient techniques such as microwave irradiation, can significantly reduce reaction times and environmental footprint. mdpi.com Catalytic reagents are preferred over stoichiometric ones as they are used in smaller amounts and can often be recycled and reused, further minimizing waste. chemmethod.com

The core tenets of green chemistry applicable to mercaptobenzonitrile synthesis are summarized below.

| Principle | Description | Relevance to Mercaptobenzonitrile Synthesis |

| Waste Prevention | Prioritize the prevention of waste over its treatment or cleanup. acs.org | Designing synthetic routes that produce minimal byproducts. |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. acs.org | Employing reactions like additions and cycloadditions that incorporate most reactant atoms. |

| Safer Solvents & Auxiliaries | Minimize or avoid the use of auxiliary substances like solvents, or use innocuous ones. chemmethod.commlsu.ac.in | Replacing traditional volatile organic solvents with water, ionic liquids, or supercritical fluids. |

| Design for Energy Efficiency | Conduct synthetic methods at ambient temperature and pressure where possible. acs.org | Utilizing microwave-assisted synthesis or highly efficient catalysts to reduce energy consumption. mdpi.com |

| Use of Renewable Feedstocks | Utilize raw materials and feedstocks that are renewable rather than depleting. chemmethod.com | Exploring bio-based starting materials for the synthesis of the benzonitrile (B105546) core. |

| Catalysis | Use catalytic reagents in preference to stoichiometric reagents. chemmethod.com | Employing metal or biocatalysts to improve reaction efficiency and reduce waste. |

By embracing these principles, chemists can develop synthetic pathways to 2-Mercapto-5-methylbenzonitrile and its derivatives that are not only efficient but also environmentally responsible.

Catalysis by Metal Complexes Featuring Mercapto-Nitrile Ligands

The dual functionality of mercaptobenzonitriles, featuring both a sulfur-based nucleophile (mercapto group) and a cyano group, makes them intriguing ligands for coordination chemistry. Metal complexes incorporating these or structurally similar ligands are at the forefront of catalytic research, demonstrating potential in a variety of chemical transformations.

Research has shown that ruthenium (II) complexes bearing mercapto ligands exhibit significant cytotoxic activity and can act as inhibitors for enzymes like topoisomerase IB. researchgate.netacs.org While not directly catalytic in the traditional sense, this highlights the potent interaction between such ligands and metal centers. More directly relevant to catalysis, tetranuclear copper(I) clusters supported by 2-mercaptobenzimidazole (B194830) ligands have been shown to effectively catalyze the conversion of iodobenzenes to benzonitriles. mdpi.com This demonstrates a practical application for metal-mercapto complexes in C-CN bond formation.

Furthermore, base metal complexes, such as those of nickel and iron with mercaptopyridine ligands, have been investigated as homogeneous catalysts and mimics of enzyme active sites, capable of mediating C-C cross-coupling reactions. epfl.ch The electronic properties of the mercapto-nitrile ligand can be tuned by the metal center, influencing the catalytic activity of the entire complex. The table below summarizes key examples of such catalytic systems.

| Metal Center | Ligand Type | Catalytic Application / Research Focus | Reference |

| Copper(I) | 2-Mercaptobenzimidazole | Catalytic cyanation of iodobenzenes. mdpi.com | mdpi.com |

| Ruthenium(II) | Diphosphine and various mercapto ligands | Inhibition of topoisomerase IB; potential anticancer agents. researchgate.netacs.org | researchgate.netacs.org |

| Nickel(II) | Pincer ligands, Mercaptopyridinates | Homogeneous catalysis for cross-coupling reactions; enzyme mimics. epfl.ch | epfl.ch |

| Cobalt(III) | Thiolate ligands | Models for the active site of nitrile hydratase. nih.gov | nih.gov |

| Cobalt(II) | Mercapto-terphenyl phthalocyanine | Evaluation of electronic structure for potential photovoltaic applications. nih.gov | nih.gov |

The synergy between the mercapto and nitrile functionalities within a ligand coordinated to a metal center offers a rich platform for designing novel catalysts for organic synthesis.

Bio-inspired Synthetic Approaches

Nature provides a masterclass in chemical synthesis, utilizing enzymes and controlled self-assembly to construct complex molecules with remarkable efficiency and specificity. Bio-inspired synthetic approaches seek to emulate these natural strategies to develop novel and sustainable methods for chemical production. nih.govmdpi.com

One avenue of bio-inspired synthesis involves the use of enzymes or enzyme mimics for specific chemical transformations. nih.gov For example, the metalloenzyme nitrile hydratase, which contains a metal center coordinated by sulfur-containing cysteine residues, efficiently catalyzes the hydration of nitriles to amides. nih.gov Synthetic models of this enzyme's active site, featuring cobalt(III) coordinated to thiolate ligands, are being studied to understand and replicate this catalytic activity. nih.gov This approach could lead to highly selective methods for transforming the nitrile group of this compound under mild, aqueous conditions.

Another bio-inspired principle is the use of molecular self-assembly and templating to control the structure of materials. nih.gov Ligands can be designed to act as habit modifiers, influencing the crystallization process to produce specific morphologies, as seen in the formation of hierarchical calcite aggregates. nih.gov Applying this concept, ligands related to mercaptobenzonitriles could potentially be used to direct the synthesis of structured inorganic or hybrid materials.

Advanced Analytical Techniques for Reaction Monitoring and Product Characterization

The precise synthesis and application of this compound rely on robust analytical methods for both real-time reaction monitoring and final product verification. journalcsij.com Modern analytical chemistry offers a powerful toolkit for gaining detailed insights into chemical processes and molecular structures. nusmods.com

Reaction Monitoring: In situ monitoring techniques are invaluable for optimizing reaction conditions, understanding kinetics, and identifying transient intermediates. spectroscopyonline.com

Spectroscopic Methods: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can track the progress of a reaction by monitoring the disappearance of reactant peaks (e.g., C≡N stretch) and the appearance of product peaks in real-time. spectroscopyonline.com

Mass Spectrometry (MS): Real-time MS analysis of the reaction mixture can provide continuous data on the concentration of reactants, intermediates, and products, offering a detailed kinetic profile of the reaction. hidenanalytical.com

Product Characterization: A combination of techniques is typically employed to confirm the identity, purity, and structure of the synthesized this compound.

Chromatography: High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of the final product. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is also used for separation and identification. jfda-online.com

Spectroscopy:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure, confirming the positions of the methyl, mercapto, and nitrile groups on the benzene (B151609) ring.

Infrared (IR) Spectroscopy: IR is used to identify key functional groups, such as the characteristic stretching vibration of the nitrile (C≡N) group around 2200-2240 cm⁻¹.

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or GC-MS are used to confirm the molecular weight of the compound.

Surface-Enhanced Raman Spectroscopy (SERS): This highly sensitive technique has been used to study mercaptobenzonitrile monolayers on plasmonic surfaces, providing insights into the molecule's interaction with metal substrates. rsc.orgresearchgate.net

The following table outlines the primary analytical techniques and their roles in the study of this compound.

| Technique | Application | Information Provided | Reference |

| HPLC | Purity Analysis | Quantitative assessment of product purity. | |

| NMR (¹H, ¹³C) | Structural Elucidation | Detailed map of the molecular skeleton and substituent positions. | |

| Mass Spectrometry | Molecular Weight Confirmation | Precise mass of the molecule, confirming its elemental composition. | |

| IR Spectroscopy | Functional Group Identification | Presence of key bonds, especially the C≡N nitrile group. | |

| In situ Spectroscopy (IR, Raman) | Reaction Monitoring | Real-time tracking of reaction progress and kinetics. | spectroscopyonline.com |

| SERS | Surface Analysis | Vibrational information of the molecule adsorbed on a metal surface. | rsc.orgresearchgate.net |

Predictive Modeling for Novel Reactivity and Molecular Design

The integration of computational chemistry and machine learning is revolutionizing how chemical research is conducted. nih.gov These predictive models offer the potential to accelerate the discovery and development of new reactions and molecules, including derivatives of this compound. chemrxiv.orgnih.gov

Quantum Mechanical Methods: Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. psu.edu For this compound, DFT calculations can predict:

Molecular Geometry: The most stable three-dimensional arrangement of atoms. psu.edu

Reactivity Indices: Properties like molecular electrostatic potential can identify sites susceptible to nucleophilic or electrophilic attack, predicting how the molecule will react. psu.edunih.gov

Spectroscopic Properties: Theoretical vibrational frequencies (IR) and NMR chemical shifts can be calculated to aid in the interpretation of experimental data. psu.edu

Machine Learning and Data-Driven Models: Machine learning (ML) models are being trained on vast datasets of known chemical reactions to predict the outcomes of new, untested reactions. nih.govarxiv.org

Reaction Outcome Prediction: Given a set of reactants and conditions, ML models can predict the likely major product and yield, saving significant experimental time and resources. nih.gov

Reaction Optimization: These models can help identify the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield of a desired product.

Novel Reactivity Discovery: By analyzing patterns in known chemical data, these models can suggest novel disconnections for retrosynthesis or even propose entirely new types of reactions, pushing the boundaries of what is synthetically possible. nih.govarxiv.org

The application of these predictive tools allows researchers to perform in silico experiments, screening vast chemical spaces to identify promising new derivatives of this compound and efficient pathways for their synthesis.

Q & A

Basic Research Questions

Q. What synthetic strategies yield 2-Mercapto-5-methylbenzonitrile with high purity?

- Methodological Answer : A modified reductive amination or nucleophilic substitution approach (e.g., thiolation of 5-methyl-2-nitrobenzonitrile followed by reduction) can be employed. Key steps include:

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product.

- Characterization : Confirm purity via HPLC (>98%, as per guidelines in ) and elemental analysis.

- Yield Optimization : Use inert atmospheres to prevent oxidation of the thiol (-SH) group during synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR in CDCl or DMSO-d to resolve aromatic protons and nitrile/thiol groups. For example, the nitrile peak typically appears at ~110–120 ppm in C NMR .

- HRMS : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H] or [M−H]) with <3 ppm error .

- FT-IR : Detect S-H stretches (~2550 cm) and C≡N vibrations (~2230 cm) .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and predicted spectral data?

- Methodological Answer :

- DFT Calculations : Use hybrid functionals (e.g., B3LYP) to model electronic structure and NMR chemical shifts. Exact exchange terms improve accuracy for aromatic systems .

- Benchmarking : Compare computed IR/Raman spectra with experimental data to refine basis sets (e.g., 6-311++G(d,p)) .

- Example : If experimental H NMR shifts deviate from predictions, adjust solvent effect parameters in Gaussian or ORCA software .

Q. What strategies are recommended for isotopic labeling (e.g., deuterated analogs) to study reaction mechanisms?

- Methodological Answer :

- Synthesis : Substitute the methyl group with CD via deuterated reagents (e.g., DO exchange under acidic conditions).

- Analysis : Use H NMR or mass spectrometry to confirm isotopic incorporation. Note challenges in maintaining isotopic purity during purification .

- Applications : Track metabolic pathways or degradation kinetics in kinetic isotope effect (KIE) studies .

Q. How should researchers address conflicting data in thermal stability studies?

- Methodological Answer :

- Controlled Experiments : Perform thermogravimetric analysis (TGA) under varying atmospheres (N vs. O) to assess oxidative degradation.

- Cross-Validation : Compare results with differential scanning calorimetry (DSC) and computational predictions of bond dissociation energies .

- Documentation : Clearly report experimental conditions (heating rate, sample mass) to enable reproducibility .

Methodological Best Practices

Q. What are the key considerations for reporting synthetic procedures in peer-reviewed journals?

- Methodological Answer :

- Detail : Include exact molar ratios, reaction temperatures, and purification steps (e.g., "refluxed at 80°C for 12 h").

- Reproducibility : Provide NMR spectra and HRMS data in Supporting Information, adhering to journal guidelines (e.g., Beilstein Journal’s protocols) .

- Ethics : Disclose any failed attempts to synthesize the compound to aid troubleshooting .

Q. How to confirm the identity of this compound if commercial analytical data is unavailable?

- Methodological Answer :

- Multi-Technique Approach : Combine melting point analysis, NMR, IR, and X-ray crystallography (if crystals are obtainable).

- Reference Standards : Compare with structurally similar compounds (e.g., 4-mercaptobenzonitrile in ) to validate spectral patterns .

- Third-Party Validation : Collaborate with analytical labs for independent LC-MS or elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.